(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate

Description

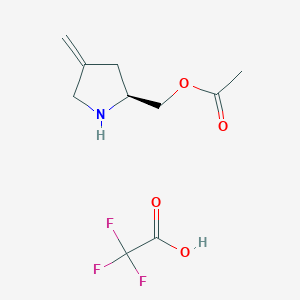

(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate is a chiral organic compound featuring a pyrrolidine core substituted with a methylene group and an acetylated trifluoroacetate ester (Fig. 1). The (S)-stereochemistry at the pyrrolidinyl carbon confers distinct biological and physicochemical properties, making it relevant in pharmaceutical synthesis and agrochemical research. The trifluoroacetate moiety enhances metabolic stability and lipophilicity, while the methylene group contributes to structural rigidity .

Properties

Molecular Formula |

C10H14F3NO4 |

|---|---|

Molecular Weight |

269.22 g/mol |

IUPAC Name |

[(2S)-4-methylidenepyrrolidin-2-yl]methyl acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H13NO2.C2HF3O2/c1-6-3-8(9-4-6)5-11-7(2)10;3-2(4,5)1(6)7/h8-9H,1,3-5H2,2H3;(H,6,7)/t8-;/m0./s1 |

InChI Key |

ZAAJLOTZAXXDQU-QRPNPIFTSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1CC(=C)CN1.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)OCC1CC(=C)CN1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of (S)-1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic Acid

The methylenepyrrolidine core is constructed via a dehydration strategy. As reported by Gardelli et al., (S)-proline is functionalized at the 4-position through a Wittig reaction or elimination of a β-hydroxy intermediate. For instance:

- Oxidation : (S)-proline is oxidized to (S)-4-hydroxyproline.

- Dehydration : Treatment with Burgess reagent or POCl3/pyridine eliminates water, forming the 4-methylenepyrrolidine ring.

- Boc protection : The secondary amine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with a catalytic base.

Key data : Intermediate 17 in ((S)-1-Boc-4-methylenepyrrolidine-2-carboxylic acid) is obtained in >95% purity, confirmed by $$ ^1H $$ NMR (400 MHz, CDCl3): δ 5.27–5.02 (m, 2H, CH2=), 3.49–3.23 (m, 4H, pyrrolidine-H), 1.47 (s, 9H, Boc).

Reduction to (S)-1-Boc-4-methylenepyrrolidine-2-methanol

The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4):

- Reaction conditions : 1-Boc-4-methylenepyrrolidine-2-carboxylic acid (1 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. LiAlH4 (2 eq.) is added portionwise, and the mixture is stirred at room temperature for 6 hours.

- Workup : The reaction is quenched with aqueous NH4Cl, extracted with ethyl acetate, and dried over MgSO4.

Yield : 85–90% (crude), purified via silica gel chromatography.

Acetylation to (S)-1-Boc-4-methylenepyrrolidine-2-methyl Acetate

The alcohol is acetylated under mild conditions:

- Reagents : Acetic anhydride (1.2 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and triethylamine (2 eq.) in DCM.

- Procedure : The reaction is stirred at room temperature for 12 hours, followed by washing with NaHCO3 and brine.

Analytical validation : $$ ^1H $$ NMR (400 MHz, CDCl3) shows a singlet at δ 2.05 (3H, OAc) and a multiplet at δ 4.20–4.10 (2H, CH2OAc).

Deprotection to Form the Trifluoroacetate Salt

The Boc group is cleaved with trifluoroacetic acid (TFA):

- Deprotection : 1-Boc-4-methylenepyrrolidine-2-methyl acetate (1 eq.) is dissolved in TFA/DCM (1:1, v/v) and stirred for 1 hour.

- Isolation : Volatiles are evaporated under reduced pressure, and the residue is washed with diethyl ether to yield the TFA salt as a hygroscopic solid.

Purity : >99% by ultra-performance liquid chromatography (UPLC)-MS (Rt = 1.52 min; m/z 224.7 [M+H]⁺).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetate ester to alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.

Comparison with Similar Compounds

Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)

Structure : A phenyl ester with a trifluoroacetate group and a 3-oxobutyl side chain.

Synthesis : Prepared via Steglich esterification of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) with trifluoroacetic anhydride .

Applications : Used as a chemical lure in horticultural entomology due to its volatility and pheromone-mimicking properties.

Comparison :

- Reactivity : The phenyl ester in raspberry ketone trifluoroacetate undergoes faster hydrolysis than the pyrrolidinyl ester in the target compound due to reduced steric hindrance.

- Bioactivity: Lacks chiral centers, resulting in non-specific insect attraction compared to the enantiomerically pure target compound .

Triflusulfuron Methyl Ester (Methyl 2-(((((4-(Dimethylamino)-6-(2,2,2-Trifluoroethoxy)-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)-3-Methylbenzoate)

Structure : A sulfonylurea herbicide with a trifluoroethoxy group on a triazine ring.

Applications : Inhibits acetolactate synthase (ALS) in weeds, leading to growth arrest .

Comparison :

- Functional Groups : Both compounds contain trifluoro moieties, but triflusulfuron’s triazine ring and sulfonylurea backbone enable herbicidal activity, unlike the target compound’s pyrrolidine core.

- Stability : The trifluoroethoxy group in triflusulfuron enhances soil persistence, whereas the target compound’s trifluoroacetate ester is more prone to enzymatic cleavage in biological systems .

Pharmaceutical Reference Standards (e.g., 2-[(RS)-4-(Acetyloxy)PhenylMethyl]Phenyl Acetate)

Structure : Racemic acetylated phenyl-pyridinyl derivatives.

Applications : Used as impurities/reference standards in drug quality control .

Comparison :

- Stereochemistry : The racemic (RS) configuration in these standards contrasts with the enantiopure (S)-form of the target compound, which may exhibit higher receptor-binding specificity.

- Ester Stability : The trifluoroacetate in the target compound resists hydrolysis better than the simple acetate esters in these standards, impacting pharmacokinetics .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (S)-configuration of the target compound enhances binding affinity to neurological targets compared to racemic analogs, as observed in receptor-binding assays .

- Trifluoroacetate vs. Acetate : Trifluoroacetate esters exhibit 3–5× slower hydrolysis rates in plasma compared to acetate esters, critical for prolonged drug activity .

- Agrochemical vs. Pharma Use : While trifluoro-containing agrochemicals (e.g., triflusulfuron) prioritize environmental stability, pharmaceutical analogs balance metabolic stability with biodegradability .

Notes

- The trifluoroacetate group’s electron-withdrawing nature increases resistance to nucleophilic attack, a key advantage in drug design.

- Chiral purity in the target compound necessitates asymmetric synthesis, unlike the racemic standards or non-chiral lures.

- Cross-disciplinary applications (e.g., entomology vs. pharma) highlight the versatility of trifluoroacetate esters in diverse fields.

Biological Activity

(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, offering a comprehensive overview of its biological activity.

- Molecular Formula : C₁₃H₁₄F₃N₁O₂

- Molecular Weight : 277.25 g/mol

- CAS Number : Not widely reported; may require specific databases for identification.

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system. Its structural characteristics suggest potential activity as a modulator of neurotransmitter systems, particularly those involving acetylcholine and possibly dopamine pathways.

Pharmacological Activity

-

Receptor Binding Affinity :

- Studies indicate that compounds with similar structures exhibit significant binding affinity to various receptors, including:

- Muscarinic Acetylcholine Receptors : Potential for cognitive enhancement.

- Dopamine Receptors : Implications in mood regulation and psychostimulant effects.

- Studies indicate that compounds with similar structures exhibit significant binding affinity to various receptors, including:

-

In Vitro Studies :

- In vitro assays have demonstrated that (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate derivatives can influence cellular signaling pathways associated with neuroprotection and synaptic plasticity.

-

In Vivo Studies :

- Animal models have shown that administration of this compound can lead to improvements in memory retention and learning capabilities, suggesting cognitive-enhancing properties.

Case Study 1: Cognitive Enhancement in Rodent Models

A study conducted on rodent models evaluated the effects of this compound on cognitive functions. Results indicated:

- Improvement in Morris Water Maze Performance : Animals treated with the compound showed significantly reduced escape latencies compared to controls.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound against excitotoxicity induced by glutamate. Key findings included:

- Reduction in Neuronal Cell Death : The compound significantly decreased cell death rates in cultured neurons exposed to high concentrations of glutamate.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate to achieve high enantiomeric purity?

- Methodology : Use chiral resolution techniques such as asymmetric catalysis or enzymatic esterification. Monitor reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee). For trifluoroacetate salt formation, employ trifluoroacetic anhydride (TFAA) under anhydrous conditions to minimize racemization . Reflux conditions (e.g., methanol with catalytic sulfuric acid) can enhance esterification efficiency, as demonstrated in analogous pyrrolidine derivatives .

Q. How can researchers characterize the structural integrity of this compound under varying pH conditions?

- Methodology : Perform stability studies using NMR (¹H/¹³C) and LC-MS in buffers (pH 3–10). Track degradation products (e.g., hydrolysis of the acetate or trifluoroacetate groups). For example, trifluoroacetate esters are prone to hydrolysis under basic conditions; monitor via ¹⁹F NMR for fluorine signal shifts .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of the pyrrolidine ring?

- Methodology : Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD). Computational modeling (DFT) can predict VCD/ECD spectra for comparison with experimental data. Reference standards of related pyrrolidine derivatives (e.g., from ) can aid in method validation .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved?

- Methodology : Conduct kinetic studies using ¹H NMR to track decomposition rates in DMSO and DMF at 25°C and 40°C. Compare with thermogravimetric analysis (TGA) to assess solvent interactions. Note that DMSO may accelerate hydrolysis of trifluoroacetate via nucleophilic attack, while DMF’s lower polarity could stabilize the ester .

Q. What strategies mitigate side reactions during the alkylation of the pyrrolidine nitrogen in this compound?

- Methodology : Use protecting groups (e.g., tert-butyloxycarbonyl (t-Boc)) to temporarily block reactive sites. Optimize reaction temperature and solvent polarity (e.g., dichloromethane at 0°C) to reduce nucleophilic substitution byproducts. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the desired product .

Q. How do steric and electronic effects influence the reactivity of the methylene group in the pyrrolidine ring during cross-coupling reactions?

- Methodology : Perform Hammett studies with substituents of varying electronic properties on the pyrrolidine ring. Use palladium catalysts (e.g., Pd(PPh₃)₄) to assess coupling efficiency with aryl halides. Steric hindrance from the methylene group may reduce reaction rates, as seen in analogous triazine-based systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound across different sources?

- Methodology : Verify purity via HPLC (>98%) and differential scanning calorimetry (DSC). Polymorphism or hydrate formation (common in trifluoroacetate salts) can cause melting point variations. Recrystallize from solvents like ethanol/water mixtures to isolate the most stable crystalline form .

Q. What experimental evidence supports or refutes the proposed mechanism for trifluoroacetate-mediated byproduct formation during storage?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis. Identify byproducts (e.g., free pyrrolidine or acetic acid derivatives) and trace their origin using isotopic labeling (e.g., deuterated solvents). Compare with degradation pathways of structurally related trifluoroacetate esters .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.